molecular formula C10H9NO2 B13303224 3-Amino-6-methyl-2H-chromen-2-one

3-Amino-6-methyl-2H-chromen-2-one

Cat. No.: B13303224
M. Wt: 175.18 g/mol
InChI Key: VKGJWBGYAFRBRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-6-methyl-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities and significant applications in various fields. Coumarins are naturally occurring lactones first derived from Tonka beans in 1820. They are valuable oxygen-containing heterocycles widely found in nature and have been used as herbal medicines since early ages .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-6-methyl-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted coumarins, which can exhibit different biological activities and properties .

Comparison with Similar Compounds

  • 4-Aminocoumarin
  • 7-Hydroxy-4-methylcoumarin
  • 6-Methylcoumarin
  • Dicoumarol

Comparison: 3-Amino-6-methyl-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. For example, while 4-Aminocoumarin is known for its anticoagulant properties, this compound exhibits a broader range of activities, including antimicrobial and anticancer effects .

Properties

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

3-amino-6-methylchromen-2-one

InChI

InChI=1S/C10H9NO2/c1-6-2-3-9-7(4-6)5-8(11)10(12)13-9/h2-5H,11H2,1H3

InChI Key

VKGJWBGYAFRBRN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)C(=C2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.